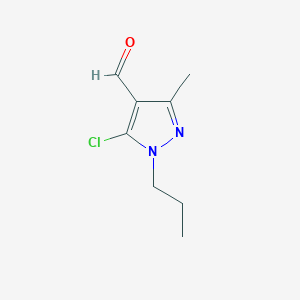

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine . 3-Alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazoles were formed as a result of the elimination of HCl from the corresponding 3-(α-chloroalkyl)-1H-pyrazoles in DMF at 150°C .Molecular Structure Analysis

The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, 3-Methyl-1H-Pyrazole-4-Carbaldehyde, include a density of 1.238±0.06 g/cm3 (Predicted), melting point of 107-108.5°C, boiling point of 295.9±20.0 °C (Predicted), flash point of 137.2°C, and vapor pressure of 0.00148mmHg at 25°C .Scientific Research Applications

Antibacterial Applications

Pyrazole derivatives have been noted for their antibacterial properties. They can be synthesized into compounds that may inhibit the growth of bacteria, which is crucial in the development of new antibiotics to combat resistant strains .

Anti-inflammatory Properties

These compounds also exhibit anti-inflammatory effects, making them potential candidates for the treatment of chronic inflammation-related diseases .

Anti-cancer Activity

Some pyrazole derivatives have been shown to induce apoptosis in cancer cells, suggesting their use in cancer therapy. They may work by preventing wound healing and colony formation, delaying cell cycle phases, and activating apoptosis pathways .

Analgesic Effects

The analgesic properties of pyrazoles make them suitable for pain management research, potentially leading to new classes of pain relievers .

Anticonvulsant Potential

Research into anticonvulsant applications is another area where these compounds show promise, possibly offering new treatments for seizure disorders .

Anthelmintic Uses

Pyrazole derivatives could be used in developing treatments against parasitic worms, contributing to anthelmintic drug discovery .

Antioxidant Capabilities

Their antioxidant properties suggest that pyrazole compounds could be used in preventing oxidative stress-related diseases or in food preservation .

Herbicidal Properties

Lastly, these compounds have potential applications in agriculture as herbicides, providing an alternative to current chemical herbicides .

Mechanism of Action

Safety and Hazards

Future Directions

This compound can be used as a starting material for the synthesis of various other compounds . It can be used in the synthesis of (aminomethyl)pyrazoles by reductive amination as Smoothened antagonists for hair inhibition, synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine, and preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .

properties

IUPAC Name |

5-chloro-3-methyl-1-propylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-4-11-8(9)7(5-12)6(2)10-11/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQNHVPZVCNMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)

![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)

![methyl {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940263.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2940264.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)